molecular formula C17H22N4O5 B2887560 ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate CAS No. 899948-29-9

ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate

Cat. No. B2887560
CAS RN: 899948-29-9
M. Wt: 362.386
InChI Key: CKQJOYRAVIMCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are derived from carboxylic acids and alcohols . They are often responsible for the pleasant fragrances of fruits and flowers .


Molecular Structure Analysis

The molecular structure of esters includes a carbonyl (C=O) and an ether (R-O-R’) group . The specific structure for your compound would require a more detailed analysis.


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that your compound would undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant fragrances. They have varying degrees of solubility in water, depending on their size and the specific functional groups present .

Scientific Research Applications

  • Synthesis and Analytical Methods :

    • Research on similar compounds, such as ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate, demonstrates the importance of detailed synthesis and fluorescence properties analysis for understanding the chemical behavior and potential applications of such derivatives (Krzyżak et al., 2015).
  • Biotransformation and Metabolism :

    • Studies on the biotransformation and excretion kinetics of related ethers, such as ethyl tert-butyl ether (ETBE), in humans and rats highlight the metabolic pathways and potential toxicity considerations for similar compounds (Amberg et al., 1999).
  • Material Synthesis and Application :

    • The research on 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids and their implications in peptide synthesis presents a foundational approach to constructing complex molecules that could inspire synthesis pathways for the compound (Benoiton et al., 1981).
  • Potential Environmental Impact and Degradation :

    • Research on the microbial degradation and environmental fate of methyl tert-butyl ether and related fuel oxygenates provides insight into the ecological considerations and degradation pathways that might be relevant for understanding the environmental impact of similar compounds (Fayolle et al., 2001).

Safety and Hazards

The safety and hazards associated with esters depend on their specific structure. Some esters are safe and are used in food and cosmetic products, while others can be harmful or toxic. It’s important to refer to Material Safety Data Sheet (MSDS) or similar resources for specific information .

properties

IUPAC Name

ethyl 3-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5/c1-6-25-11(22)7-8-20-14(23)12-13(19(5)16(20)24)18-15-21(12)9-10(26-15)17(2,3)4/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJOYRAVIMCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate

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